Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1044909-25-2
VCID: VC11723252
InChI: InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 1044909-25-2

Cat. No.: VC11723252

Molecular Formula: C14H18N4O2

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 1044909-25-2

Specification

CAS No. 1044909-25-2
Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
IUPAC Name ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16)
Standard InChI Key WPTSQWQPTWZERE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C

Introduction

Chemical Identity and Physicochemical Properties

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 1044909-25-2) is characterized by a fused pyrazolo-pyridine core substituted with methyl, cyclopropylamino, and ethyl ester functional groups. Its IUPAC name, ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate, reflects its intricate substitution pattern.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight274.32 g/mol
CAS Registry Number1044909-25-2
SolubilityLimited data; likely soluble in polar aprotic solvents
StabilityStable under standard storage conditions

The compound’s Standard InChIKey (WPTSQWQPTWZE) provides a unique identifier for its stereochemical and structural features, critical for database searches and computational modeling.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo[3,4-b]pyridine precursors. A common approach utilizes condensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups, followed by substitutions to introduce the cyclopropylamino and ester functionalities .

Key Synthetic Steps:

  • Core Formation: Condensation of ethyl 5-aminopyrazole-4-carboxylate with α,β-unsaturated carbonyl compounds in refluxing acetic acid yields the pyrazolo[3,4-b]pyridine scaffold .

  • Substitution Reactions:

    • N-Methylation: Introduction of methyl groups at positions 1 and 3 using methylating agents like iodomethane.

    • Cyclopropylamination: Reaction with cyclopropylamine under nucleophilic conditions to install the cyclopropylamino group at position 4.

This method achieves moderate to high yields (60–85%) and is scalable for industrial production .

Molecular Structure and Characterization

The compound’s structure was confirmed via spectroscopic techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals singlet peaks for the methyl groups (δ 2.5–3.0 ppm) and multiplet signals for the cyclopropyl ring (δ 1.0–1.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.32, consistent with the molecular formula.

Figure 1: Structural Highlights

  • The pyrazolo[3,4-b]pyridine core provides π-conjugation, enhancing binding affinity to biological targets.

  • The cyclopropylamino group introduces steric hindrance, potentially improving metabolic stability.

Compound ClassActivityMechanism
Pyrazolo[3,4-b]pyridinesPDE4 InhibitioncAMP modulation
N-Substituted DerivativesAdenosine Receptor BindingAntagonist/Agonist Activity
Ester-Functionalized AnalogsAnticancer PotentialKinase Inhibition

The ethyl ester group at position 5 may enhance cell permeability, while the cyclopropylamino moiety could modulate receptor selectivity .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Target Identification: Screen against kinase and receptor libraries to identify primary targets.

  • Toxicity Profiling: Assess acute and chronic toxicity in preclinical models.

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